molecular formula C15H16N2O4S B2686010 (5-(Furan-2-yl)isoxazol-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351660-98-4

(5-(Furan-2-yl)isoxazol-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2686010
CAS No.: 1351660-98-4
M. Wt: 320.36
InChI Key: BISSQLKOWUBQHP-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)methanone is a complex organic compound characterized by its unique structure, which includes a furan ring, an isoxazole ring, and a spirocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the furan and isoxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include furan-2-carboxylic acid, hydroxylamine, and various catalysts to facilitate the formation of the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-(Furan-2-yl)isoxazol-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various furan and isoxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

(5-(Furan-2-yl)isoxazol-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Furan-2-yl)isoxazol-3-yl)methanone
  • (1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
  • (5-(Furan-2-yl)isoxazol-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

Uniqueness

(5-(Furan-2-yl)isoxazol-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is unique due to its combination of a furan ring, an isoxazole ring, and a spirocyclic system. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-14(11-10-13(21-16-11)12-2-1-7-19-12)17-5-3-15(4-6-17)20-8-9-22-15/h1-2,7,10H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISSQLKOWUBQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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